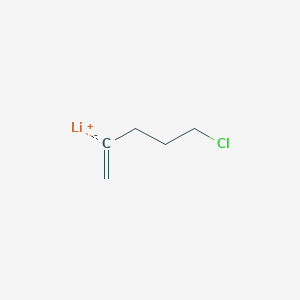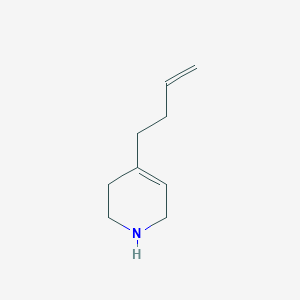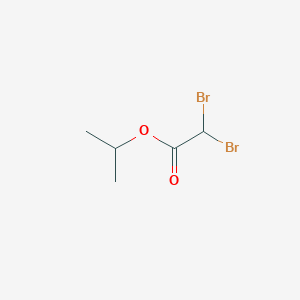
Acetic acid, dibromo, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, dibromo, 1-methylethyl ester is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.924 g/mol . This compound is characterized by the presence of two bromine atoms and an ester functional group, making it a versatile molecule in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a brominating agent. One common method is the reaction of acetic acid with isopropanol in the presence of bromine or a bromine-containing compound under acidic conditions. The reaction proceeds as follows:
CH3COOH+CH3CH(OH)CH3+Br2→CH3COOCH2CHBr2+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where acetic acid and isopropanol are fed into the reactor along with a brominating agent. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Acetic acid, dibromo, 1-methylethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Hydrolysis: Acetic acid and isopropanol.
Reduction: Acetic acid and isopropanol.
科学研究应用
Acetic acid, dibromo, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of brominated pharmaceuticals.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Material Science: Employed in the preparation of brominated polymers and resins.
作用机制
The mechanism of action of acetic acid, dibromo, 1-methylethyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the ester group can be hydrolyzed to release acetic acid and isopropanol. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
Acetic acid, bromo-, 1,1-dimethylethyl ester: Similar structure but with only one bromine atom.
Acetic acid, dibromo-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Acetic acid, dibromo, 1-methylethyl ester is unique due to the presence of two bromine atoms and an isopropyl ester group, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where dual bromination is required.
属性
CAS 编号 |
90380-58-8 |
|---|---|
分子式 |
C5H8Br2O2 |
分子量 |
259.92 g/mol |
IUPAC 名称 |
propan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C5H8Br2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 |
InChI 键 |
VIGRSXFVWKMQLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
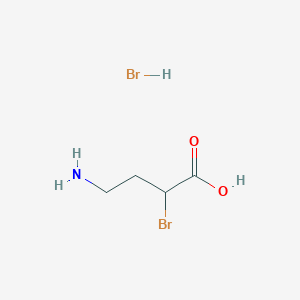
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
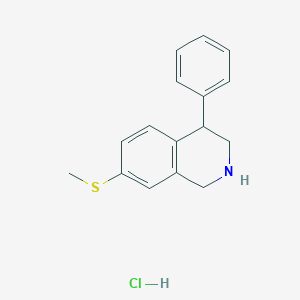
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
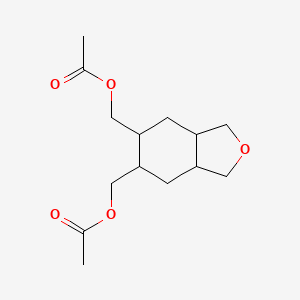
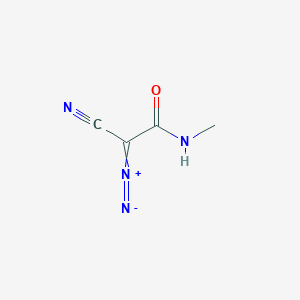
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
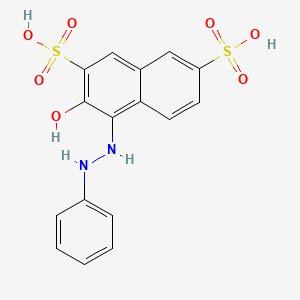
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
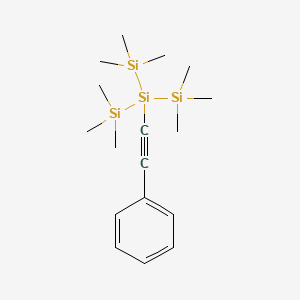
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
